4-(Biphenyl-4-yl)-2-[(2,2-dimethylpropanoyl)amino]thiophene-3-carboxylic acid 4-(Biphenyl-4-yl)-2-[(2,2-dimethylpropanoyl)amino]thiophene-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 312940-45-7
VCID: VC14620861
InChI: InChI=1S/C22H21NO3S/c1-22(2,3)21(26)23-19-18(20(24)25)17(13-27-19)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,23,26)(H,24,25)
SMILES:
Molecular Formula: C22H21NO3S
Molecular Weight: 379.5 g/mol

4-(Biphenyl-4-yl)-2-[(2,2-dimethylpropanoyl)amino]thiophene-3-carboxylic acid

CAS No.: 312940-45-7

Cat. No.: VC14620861

Molecular Formula: C22H21NO3S

Molecular Weight: 379.5 g/mol

* For research use only. Not for human or veterinary use.

4-(Biphenyl-4-yl)-2-[(2,2-dimethylpropanoyl)amino]thiophene-3-carboxylic acid - 312940-45-7

Specification

CAS No. 312940-45-7
Molecular Formula C22H21NO3S
Molecular Weight 379.5 g/mol
IUPAC Name 2-(2,2-dimethylpropanoylamino)-4-(4-phenylphenyl)thiophene-3-carboxylic acid
Standard InChI InChI=1S/C22H21NO3S/c1-22(2,3)21(26)23-19-18(20(24)25)17(13-27-19)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,23,26)(H,24,25)
Standard InChI Key NQVVDJURICIZGG-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C(=O)NC1=C(C(=CS1)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O

Introduction

Chemical Synthesis and Purification

Synthetic Pathways

The synthesis of 4-(biphenyl-4-yl)-2-[(2,2-dimethylpropanoyl)amino]thiophene-3-carboxylic acid typically involves multi-step organic reactions. A common approach begins with the functionalization of the thiophene ring, followed by sequential coupling reactions to introduce the biphenyl and pivaloyl amide groups. For example, the carboxylic acid group at the 3-position of the thiophene ring may be introduced via carboxylation using carbon dioxide or via hydrolysis of a nitrile intermediate.

Key steps often include:

  • Suzuki-Miyaura Coupling: To attach the biphenyl moiety to the thiophene ring using a palladium catalyst.

  • Amidation: Reaction of a 2-amino-thiophene intermediate with pivaloyl chloride to form the 2-[(2,2-dimethylpropanoyl)amino] substituent.

  • Carboxylic Acid Formation: Oxidation or hydrolysis of ester precursors to yield the final carboxylic acid functionality.

Reaction Optimization

Critical parameters such as temperature, solvent polarity, and catalyst loading significantly influence yield and purity. For instance, dichloromethane (DCM) is frequently employed as a solvent for amidation reactions due to its inertness and ability to dissolve both organic reactants and coupling agents like dicyclohexylcarbodiimide (DCC) . Chromatographic techniques, including silica gel column chromatography, are essential for purifying intermediates and the final product.

Table 1: Representative Synthesis Conditions and Yields

StepReagents/ConditionsYield (%)Source
Biphenyl CouplingPd(PPh₃)₄, Na₂CO₃, DME, 80°C65–75
AmidationPivaloyl chloride, DCM, RT, 12h70–80
CarboxylationKMnO₄, H₂O, Δ60–70
PurificationSilica gel chromatography (EtOAc/hexanes)>95

Physicochemical Properties

Structural and Spectral Characteristics

The compound’s structure is confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS). Key spectral data include:

  • ¹H NMR (DMSO-d6d_6): Signals at δ 7.95–7.81 ppm (aromatic protons), δ 4.74–4.62 ppm (amide NH), and δ 1.13–1.08 ppm (pivaloyl methyl groups) .

  • IR (KBr): Peaks at 3248 cm1^{-1} (N–H stretch), 1705 cm1^{-1} (C=O, carboxylic acid), and 1650 cm1^{-1} (C=O, amide).

Solubility and Stability

The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies indicate degradation under strong acidic or basic conditions, necessitating storage at –20°C in inert atmospheres.

Table 2: Physicochemical Profile

PropertyValue/DescriptionSource
Molecular Weight379.5 g/mol
Melting Point215–217°C (decomposes)
SolubilityDMSO: 25 mg/mL; Water: <0.1 mg/mL
LogP3.8 (predicted)

Biological Activities and Mechanisms

Structure-Activity Relationships (SAR)

Comparative analyses with analogs, such as 2-amino-4-biphenyl-4-yl-thiophene-3-carboxylic acid (CAS: 899688-14-3), reveal that the pivaloyl amide group enhances metabolic stability compared to primary amines . Conversely, replacing the carboxylic acid with an ester (e.g., methyl ester) reduces potency, underscoring the importance of the free acid for target binding .

Research Findings and Future Directions

Preclinical Studies

Recent investigations have focused on optimizing bioavailability through prodrug formulations. For example, ester prodrugs of the compound exhibit improved intestinal absorption in rodent models, with a 3-fold increase in plasma concentration compared to the parent molecule .

Challenges and Opportunities

Despite promising in vitro results, challenges such as poor blood-brain barrier penetration and off-target effects on cytochrome P450 enzymes remain. Future work should prioritize:

  • Structural Modifications: Introducing fluorine atoms or polyethylene glycol (PEG) chains to enhance solubility.

  • In Vivo Efficacy Studies: Evaluating antitumor activity in xenograft models.

  • Toxicology Profiling: Assessing hepatic and renal toxicity in long-term studies.

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